n,n'-Dibenzyl-cyclohexane-1,2-diamine hcl
Description
Significance of Chiral Diamines as Privileged Ligand Scaffolds in Enantioselective Transformations
Chiral diamines are considered "privileged ligand scaffolds" in the field of enantioselective transformations. researchgate.netsigmaaldrich.com This designation stems from their consistent ability to induce high levels of stereoselectivity across a wide range of reactions and with various metal catalysts. The efficacy of chiral diamines can be attributed to several key features:
Strong Coordination: The two nitrogen atoms of the diamine chelate to a metal center, forming a stable complex. This well-defined geometry is crucial for the effective transfer of chiral information.
Structural Rigidity and Flexibility: Many chiral diamines are based on cyclic backbones, such as the cyclohexane (B81311) ring, which imparts a degree of rigidity to the ligand-metal complex. This rigidity helps to create a predictable and well-ordered chiral environment. Simultaneously, the substituents on the nitrogen atoms can be varied to fine-tune the steric and electronic properties of the ligand.
Modular Synthesis: The synthesis of chiral diamines is often straightforward, allowing for the systematic modification of their structure. This modularity is essential for developing and optimizing catalysts for specific transformations.
These attributes have led to the successful application of chiral diamine ligands in a multitude of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov
Overview of the n,n'-Dibenzyl-cyclohexane-1,2-diamine Motif in Contemporary Organic Chemistry Research
The N,N'-Dibenzyl-cyclohexane-1,2-diamine motif is a prominent example of a C2-symmetric chiral diamine that has found diverse applications in modern organic chemistry. ontosight.ai Its structure, featuring a rigid cyclohexane backbone and two benzyl (B1604629) groups attached to the nitrogen atoms, makes it an effective ligand in asymmetric catalysis. ontosight.aiontosight.ai The benzyl groups provide steric bulk that can influence the enantioselectivity of a reaction.
Beyond its role in catalysis, this diamine motif serves as a versatile building block in the synthesis of more complex molecules. ontosight.ai For instance, it has been incorporated into the structure of potential pharmaceutical agents. ontosight.ainih.gov Research has explored the synthesis of a series of N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives and evaluated their antimicrobial activities. nih.govresearchgate.net Some of these derivatives have shown promising activity against various bacterial and fungal strains. nih.govresearchgate.net
The synthesis of N,N'-Dibenzyl-cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with a benzylating agent, such as benzyl chloride, in the presence of a base. ontosight.ai
Historical Context and Evolution of Cyclohexane-1,2-diamine Derivatives in Catalysis
The parent compound, trans-1,2-diaminocyclohexane (DACH), is a cornerstone in the development of chiral ligands and organocatalysts. researchgate.netwikipedia.org For over two decades, this readily available and enantiomerically pure scaffold has been instrumental in the construction of numerous successful catalysts. researchgate.net
One of the most notable early applications of a DACH derivative is in the Jacobsen epoxidation, where a salen-type ligand derived from trans-1,2-diaminocyclohexane is complexed with manganese. wikipedia.org This catalyst has proven highly effective for the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.org Another significant development was the introduction of Takemoto's catalyst, a thiourea-based bifunctional organocatalyst derived from trans-DACH, in 2003. researchgate.netmdpi.com This catalyst and its analogues have become widely used in noncovalent organocatalysis. mdpi.com
The success of these early examples spurred the development of a vast array of DACH derivatives for various asymmetric transformations. researchgate.net The ability to easily modify the structure of DACH has allowed chemists to fine-tune the properties of the resulting ligands and catalysts to achieve high levels of stereocontrol in a wide range of reactions. nii.ac.jp The historical success of DACH derivatives has solidified their position as a privileged and indispensable tool in the field of asymmetric synthesis. researchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H27ClN2 |
|---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
1-N,2-N-dibenzylcyclohexane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;/h1-6,9-12,19-22H,7-8,13-16H2;1H |
InChI Key |
MQKKWLNSHIHSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Resolution of N,n Dibenzyl Cyclohexane 1,2 Diamine Hcl
Strategies for the Preparation of Cyclohexane-1,2-diamine Precursors
The foundational precursor, cyclohexane-1,2-diamine, can be synthesized through various routes. A common industrial method involves the hydrogenation of o-phenylenediamine, which typically yields a mixture of cis and trans stereoisomers. wikipedia.org Another approach is the Curtius reaction of hexahydrophthalic acid, which is converted to the hydrazide and then to the diamine. acs.org
A versatile laboratory-scale synthesis starts from cyclohexene (B86901) oxide. arkat-usa.org The epoxide is opened by an amine in the presence of a catalyst like lithium perchlorate (B79767) to yield a trans-2-aminocyclohexanol derivative. arkat-usa.orgtandfonline.com This amino alcohol can then be converted to the corresponding diamine. For instance, treatment with methanesulfonyl chloride followed by reaction with ammonia (B1221849) can yield the desired trans-1,2-diaminocyclohexane. nih.gov
Another strategy involves the in-situ formation and opening of aziridinium (B1262131) ions. arkat-usa.org This method also utilizes cyclohexene oxide as a starting material, which is first reacted with a secondary amine. The resulting amino alcohol is then converted to a mesylate, which forms an aziridinium ion that is subsequently opened by an amine to give the trans-1,2-diamine. arkat-usa.org
| Starting Material | Key Reagents/Intermediates | Product | Reference(s) |
| o-Phenylenediamine | H₂ | Mixture of cis- and trans-1,2-diaminocyclohexane | wikipedia.org |
| Hexahydrophthalic acid | Hydrazide (via Curtius reaction) | 1,2-Diaminocyclohexane | acs.org |
| Cyclohexene oxide | Amine, LiClO₄ | trans-2-Aminocyclohexanol | arkat-usa.orgtandfonline.com |
| trans-2-Aminocyclohexanol | Mesyl chloride, NH₃ | trans-1,2-Diaminocyclohexane | nih.gov |
| Cyclohexene oxide | Secondary amine, Mesyl chloride, Amine | trans-1,2-Diaminocyclohexane derivatives | arkat-usa.org |
Enantioselective Synthesis and Diastereomeric Resolution Techniques for n,n'-Dibenzyl-cyclohexane-1,2-diamine Isomers
Achieving enantiopurity of n,n'-dibenzyl-cyclohexane-1,2-diamine is crucial for its use in asymmetric catalysis. wikipedia.org This is typically accomplished by resolving the racemic trans-cyclohexane-1,2-diamine precursor before the benzylation step.
Chemical Resolution Methods (e.g., via Tartrate Adducts)
The most common method for resolving racemic trans-1,2-diaminocyclohexane is through the formation of diastereomeric salts with a chiral resolving agent, most notably tartaric acid. wikipedia.orgacs.org By reacting the racemic diamine with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid), two diastereomeric tartrate salts are formed. researchgate.netwisc.edu These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. wisc.edu
The less soluble diastereomeric salt, for instance, the (R,R)-diamine-L-tartrate salt, will precipitate from the solution. wisc.edu After filtration, the pure enantiomer of the diamine can be recovered by treating the salt with a base. arkat-usa.org This method is highly efficient, often yielding the diamine tartrate salt with greater than 96% diastereomeric excess, which can be further purified to >99% de by a single recrystallization. datapdf.com Xylaric acid has also been explored as an alternative resolving agent to tartaric acid. researchgate.net
Enzymatic Resolution Approaches
Enzymatic kinetic resolution offers a powerful alternative for obtaining enantiomerically pure diamines. nih.gov This method utilizes enzymes, such as lipase (B570770) B from Candida antarctica, to selectively acylate one enantiomer of a racemic diamine mixture. nih.gov The reaction is typically carried out in an organic solvent with an acyl donor like ethyl acetate. nih.gov
This process results in a mixture of the acylated diamine (as an acetamide) and the unreacted, enantiomerically enriched diamine. nih.gov These two compounds can then be separated. This chemoenzymatic approach has been shown to produce both the remaining diamine and the acetamide (B32628) with very high enantiomeric excess (92-99%). nih.gov
Reductive Amination and Benzylation Procedures for N,N'-Dibenzyl Substitution
Once the desired enantiomer of cyclohexane-1,2-diamine is obtained, the benzyl (B1604629) groups are introduced onto the nitrogen atoms. A widely used method for this transformation is reductive amination. mdpi.com This typically involves reacting the diamine with two equivalents of benzaldehyde (B42025) to form a diimine (Schiff base), which is then reduced to the corresponding N,N'-dibenzyl derivative. ontosight.ai
Common reducing agents for this step include sodium borohydride (B1222165) or similar hydride reagents. koreascience.kr Alternatively, catalytic hydrogenation can be employed. mdpi.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. mdpi.com For example, the reaction can be carried out in methanol (B129727) under a hydrogen atmosphere with a cobalt-based catalyst. mdpi.com
Another direct approach is the reaction of cyclohexane-1,2-diamine with a benzylating agent like benzyl chloride or benzyl bromide in the presence of a base. ontosight.aiontosight.ai
| Diamine Precursor | Reagents | Product | Reference(s) |
| (R,R)-Cyclohexane-1,2-diamine | Benzaldehyde, Reducing agent (e.g., NaBH₄) | (R,R)-N,N'-Dibenzyl-cyclohexane-1,2-diamine | ontosight.aikoreascience.kr |
| (R,R)-Cyclohexane-1,2-diamine | Benzyl chloride, Base | (R,R)-N,N'-Dibenzyl-cyclohexane-1,2-diamine | ontosight.aiontosight.ai |
| (R,R)-Cyclohexane-1,2-diamine | Benzaldehyde, H₂, Co-catalyst | (R,R)-N,N'-Dibenzyl-cyclohexane-1,2-diamine | mdpi.com |
Formation and Purity of the Hydrochloride Salt (n,n'-Dibenzyl-cyclohexane-1,2-diamine HCl)
To facilitate handling and improve stability, the free base of n,n'-dibenzyl-cyclohexane-1,2-diamine is often converted to its hydrochloride salt. This is achieved by treating a solution of the diamine with hydrochloric acid. smolecule.com The resulting salt precipitates from the solution and can be isolated by filtration.
The purity of the final hydrochloride salt is crucial. It can be assessed using various analytical techniques, including melting point determination and spectroscopic methods such as NMR. The formation of the tartrate salt during resolution can also serve as a purification step, as the crystalline nature of the salt often excludes impurities. datapdf.com Recrystallization of the final HCl salt can be performed if further purification is needed.
Derivatization and Functionalization Strategies of the Diamine Backbone and N-Substituents
The n,n'-dibenzyl-cyclohexane-1,2-diamine scaffold is versatile and can be further modified to fine-tune its properties for specific applications, particularly in catalysis. ontosight.ai
Diamine Backbone: Modifications to the cyclohexane (B81311) ring are less common but can be envisioned to alter the steric environment around the metal center in catalytic complexes.
N-Substituents: The benzyl groups can be substituted with various functional groups to modulate the electronic and steric properties of the ligand. For example, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine can be synthesized from the diamine and the corresponding salicylaldehyde. wisc.edu Other derivatives include N,N′-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine, which incorporates phosphine (B1218219) moieties for enhanced catalytic activity in cross-coupling reactions. sigmaaldrich.com
Furthermore, unsymmetrically substituted diamines can be prepared, where each nitrogen atom bears a different substituent. researchgate.net This allows for the creation of a more complex and potentially more selective chiral environment. The synthesis of N,N,N'-trisubstituted and tetrasubstituted derivatives has also been reported, expanding the library of available ligands. researchgate.net These derivatizations are key to developing catalysts with improved performance in various asymmetric transformations. acs.org
Modification for Enhanced Catalytic Performance
The chiral scaffold of (1R,2R)-cyclohexane-1,2-diamine, the precursor to N,N'-dibenzyl-cyclohexane-1,2-diamine, serves as a robust foundation for developing bifunctional organocatalysts. A prominent strategy involves a multi-step synthesis to append a 1,2-benzenediamine unit, which acts as a hydrogen-bond donor, thereby creating a noncovalent bifunctional catalyst. mdpi.com
The synthesis commences with a nucleophilic aromatic substitution, reacting commercial (1R,2R)-cyclohexane-1,2-diamine with a 2-fluoronitrobenzene derivative. mdpi.com This is followed by the selective alkylation of the primary amino group. Subsequently, the aromatic nitro group is reduced to a primary amine, typically using tin(II) chloride, to yield a crucial benzene-1,2-diamine intermediate. mdpi.com This intermediate is then subjected to various derivatization reactions at the newly formed primary aromatic amino group, including:
Acylation
Sulfonation
Reductive alkylation
Arylation
This modular four-step process allows for the creation of a diverse library of organocatalysts. mdpi.com The catalytic activity of these synthesized compounds has been evaluated in reactions such as the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. The results indicate that while these catalysts can achieve high conversion rates, the enantioselectivity varies depending on the specific modifications. mdpi.com
Another approach to generating catalytically active species involves the complexation of N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane with metal ions. Chiral Cu(II) and Zn(II) complexes have been synthesized and characterized. X-ray crystallography reveals that the coordination of the metal to the chiral diamine ligand results in the formation of a five-membered metallaheterocycle, which is catalytically active in reactions like the asymmetric nitroaldol (Henry) reaction. researchgate.net
Table 1: Catalytic Activity of Benzenediamine-Derived Organocatalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene mdpi.com
| Catalyst Subtype | Derivatization | Conversion (%) | Enantiomeric Excess (ee, %) |
| Sulfonamide | Sulfonation | 69 - 93 | 11 - 41 |
| Amide | Acylation | 25 - 84 | 12 - 31 |
| Benzylated Amine | Reductive Alkylation | 21 - 77 | 10 - 27 |
| Arylated Amine | Arylation | 15 - 51 | 10 - 20 |
Synthesis of Related N-Substituted Cyclohexane Diamines
A variety of synthetic methodologies are employed to produce a wide range of N-substituted cyclohexane diamines, which are valuable as chiral ligands and organocatalysts. These methods allow for the introduction of diverse alkyl and aryl groups onto the nitrogen atoms of the cyclohexane-1,2-diamine core.
Reductive Amination: A primary method for synthesizing N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine is reductive amination. sci-hub.se This can be performed using two main approaches:
Two-Step Protocol: This classical method involves the condensation of the diamine with an appropriate aldehyde to form a Schiff base, which is subsequently reduced using a reducing agent like sodium borohydride. sci-hub.se
One-Step Protocol: A more direct approach involves reacting the diamine salt with an aldehyde, where reductive amination occurs without an external hydrogen source. This method can directly yield the desired N,N'-dialkylated diamines. sci-hub.se
These methods have been successfully used to synthesize a series of derivatives with substituents ranging from benzyl and substituted benzyl groups to naphthyl and pyridyl moieties. sci-hub.se
Synthesis of Tri- and Tetra-substituted Diamines: The synthesis of more complex, unsymmetrically substituted diamines is also achievable. For instance, N,N,N'-trisubstituted 1,2-diamines can be prepared via the reduction of an aminal derived from (1R,2R)-diaminocyclohexane. researchgate.netelectronicsandbooks.com This strategy has been applied to the synthesis of N,N,N'-tribenzyl-(R,R)-1,2-diaminocyclohexane. researchgate.net Symmetrically and unsymmetrically tetrasubstituted diamines have also been synthesized through sequential N-alkylation. researchgate.net
Alternative Synthetic Routes: Other notable methods for synthesizing N-substituted cyclohexane diamines include:
Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines is an efficient strategy for obtaining chiral 1,2-diamines with different substituents on the amino groups. rsc.org
Sequential Ring Opening: A method involving the opening of cyclohexene oxide with a secondary amine, followed by the in-situ preparation and subsequent opening of the corresponding aziridinium ion, yields trans-1,2-diaminocyclohexane derivatives. arkat-usa.org
Alkylation and Reduction: (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine can be synthesized by treating enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate with ethylchloroformate, followed by reduction with lithium aluminum hydride. nih.gov A different synthesis involves the reaction of 7-Methyl-7-azabicyclo[4.1.0]heptane with methylamine. prepchem.com
Table 2: Methodologies for the Synthesis of N-Substituted Cyclohexane-1,2-diamines
| Product | Starting Material(s) | Key Reagents/Method | Reference(s) |
| N,N'-Dialkyl-(1R,2R)-cyclohexane-1,2-diamines | (1R,2R)-cyclohexane-1,2-diamine, Aldehydes | Two-step (Schiff base formation, then NaBH₄ reduction) or One-step reductive amination | sci-hub.se |
| N,N,N'-Trisubstituted 1,2-diamines | (1R,2R)-diaminocyclohexane | Reduction of a derived aminal | researchgate.netelectronicsandbooks.com |
| trans-1,2-Diaminocyclohexane derivatives | Cyclohexene oxide, Amines | Sequential opening of epoxide and aziridinium ion | arkat-usa.org |
| (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate | Ethylchloroformate, LiAlH₄ | nih.gov |
| trans-N,N'-Dimethylcyclohexane-1,2-diamine | 7-Methyl-7-azabicyclo[4.1.0]heptane, Methylamine | Ring opening with amine | prepchem.com |
| Differentially protected 1,2-diamines | Sulfamate esters | Rhodium-catalyzed intramolecular C-H amination followed by reduction | nih.gov |
Applications of N,n Dibenzyl Cyclohexane 1,2 Diamine Hcl in Asymmetric Catalysis
Role as a Chiral Ligand in Transition Metal-Catalyzed Enantioselective Reactions
In transition metal catalysis, N,N'-dibenzyl-cyclohexane-1,2-diamine functions as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. This coordination forms a stable five-membered chelate ring. The chirality of the ligand, originating from the (1R,2R) or (1S,2S) configuration of the diaminocyclohexane backbone, is effectively transferred to the catalytic complex, influencing the spatial arrangement of substrates and reagents during the reaction. ontosight.airesearchgate.net This control over the transition state geometry is fundamental to achieving high levels of enantioselectivity, making these ligands valuable in the synthesis of chiral molecules for pharmaceuticals and materials science. ontosight.ai
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. dicp.ac.cn Chiral diamine ligands derived from 1,2-diaminocyclohexane, including N,N'-dibenzyl-cyclohexane-1,2-diamine, have been successfully employed in transition metal-catalyzed asymmetric hydrogenation of prochiral olefins and imines. scholaris.carsc.org Metals such as rhodium, ruthenium, iridium, and more recently, earth-abundant metals like manganese, form active and enantioselective catalysts with these ligands. dicp.ac.cnrsc.orgrsc.org
For instance, manganese(I) complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have shown good activity and enantioselectivity (up to 85% ee) in the asymmetric hydrogenation of substituted acetophenones. rsc.orgnih.gov Similarly, palladium catalysts have been used with chiral diamine ligands for the asymmetric hydrogenation of imines, particularly those activated with electron-withdrawing groups like N-tosyl or N-diphenylphosphinyl, to produce chiral amines with high enantioselectivities (87–99% ee). dicp.ac.cn The mechanism of these reactions generally involves the coordination of the unsaturated substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal hydride to one of the enantiotopic faces of the substrate. scholaris.ca
Carbon-carbon bond forming reactions are central to organic synthesis. The use of N,N'-dibenzyl-cyclohexane-1,2-diamine and its analogues as chiral ligands has enabled significant advancements in the enantioselective formation of C-C bonds. These ligands, when complexed with various transition metals, create catalysts that can effectively control the stereochemical outcome of reactions such as Michael additions, Henry reactions, conjugate additions, and Mannich-type reactions. researchgate.netacs.orgresearchgate.netmdpi.com
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction. acs.org A highly enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has been achieved using a catalyst developed from N,N'-dibenzyl-cyclohexane-1,2-diamine. acs.orgresearchgate.net Specifically, the bench-stable Ni(II)-Bis[(R,R)-N,N′-dibenzylcyclohexane-1,2-diamine]Br₂ complex has proven to be an effective catalyst for this transformation. acs.org This catalyst facilitates the reaction at ambient temperatures, providing high yields and excellent enantioselectivities for a broad range of substrates, including various substituted malonates and nitroalkenes. acs.orgresearchgate.net The catalyst design involves a moderately Lewis acidic metal salt bound to two chiral diamine ligands, which are also basic enough to deprotonate the 1,3-dicarbonyl substrate without the need for an external base. acs.org
| Catalyst Ligand | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| (R,R)-Cyclohexane-1,2-diamine | EtOH | 120 | <10 | - |
| (R,R)-N,N'-Dibenzyl-cyclohexane-1,2-diamine | EtOH | 14 | 95 | 92 |
| (R,R)-N,N'-Dibenzyl-cyclohexane-1,2-diamine | i-PrOH | 48 | 95 | 94 |
| (R,R)-N,N'-Dibenzyl-cyclohexane-1,2-diamine | THF | 24 | 95 | 85 |
| (R,R)-N,N'-Dibenzyl-cyclohexane-1,2-diamine | CH₂Cl₂ | 48 | 95 | 80 |
The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.com Copper(II) complexes derived from chiral 1,2-diaminocyclohexane derivatives, including N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane, have been shown to be effective catalysts for the asymmetric Henry reaction. researchgate.netresearchgate.net These catalysts promote the reaction between various aldehydes (both aromatic and aliphatic) and nitromethane, yielding β-nitroalcohols in very good yields and with high enantioselectivities, often exceeding 90% ee. researchgate.net
The coordination of the copper(II) ion to the chiral diamine ligand creates a chiral Lewis acid catalyst. researchgate.net X-ray crystal structures of these complexes reveal a distorted square-planar geometry around the copper center, with the coordination of the metal to the diamine ligand resulting in a five-membered metallaheterocycle that directs the enantioselective addition. researchgate.net
| Aldehyde | Yield (%) | ee (%) |
|---|---|---|
| Benzaldehyde (B42025) | 91 | 92 |
| 4-Nitrobenzaldehyde | 95 | 94 |
| 4-Chlorobenzaldehyde | 92 | 93 |
| 2-Naphthaldehyde | 89 | 91 |
| 3-Phenylpropanal | 85 | 88 |
Chiral ligands based on the trans-1,2-diaminocyclohexane scaffold have been utilized in copper-catalyzed asymmetric conjugate addition reactions. mdpi.com For instance, a bis(N-heterocyclic carbene) ligand derived from (±)-trans-1,2-diaminocyclohexane has been used for the highly enantioselective conjugate addition of dialkylzinc reagents to cyclic enones. mdpi.com While this specific example uses an NHC derivative, it highlights the versatility of the 1,2-diaminocyclohexane backbone in creating effective chiral environments for copper-catalyzed 1,4-addition reactions. The rigid cyclohexane (B81311) backbone combined with the coordinating groups allows for precise stereochemical control during the nucleophilic attack on the α,β-unsaturated system.
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound with an active α-hydrogen. The asymmetric variant, particularly the aza-Mannich reaction, is a key method for synthesizing chiral 1,2-diamines and β-amino carbonyl compounds. ua.esnih.gov Derivatives of trans-1,2-diaminocyclohexane have been explored for their utility in Mannich-type reactions. For example, chiral Cu(II) complexes have been used in the aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine to generate β-nitroamines, precursors to 1,2-diamines. ua.es Furthermore, bifunctional organocatalysts derived from the (1R,2R)-cyclohexane-1,2-diamine scaffold have been developed and tested in various asymmetric transformations, demonstrating the potential of this structural motif in catalyzing Mannich-type reactions. researchgate.netresearchgate.net
Asymmetric Oxidation and Reduction Processes
Catalyst systems incorporating the n,n'-Dibenzyl-cyclohexane-1,2-diamine ligand or its derivatives are effective in various asymmetric oxidation and reduction reactions. In the realm of reductions, these diamine ligands are integral to the design of catalysts for asymmetric hydrogenation and transfer hydrogenation. For instance, ruthenium (II) complexes featuring a chiral diamine and an N-heterocyclic carbene (NHC) ligand act as versatile precatalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds. nih.gov The combination of two distinct chiral ligands—the diamine and the NHC—allows for fine-tuning of the catalyst's steric and electronic properties to achieve high efficiency and selectivity. nih.gov
Similarly, derivatives of cyclohexane-1,2-diamine have been successfully employed as chiral ligands for Meerwein-Ponndorf-Verley reductions. researchgate.net In the domain of asymmetric oxidation, the parent 1,2-diaminocyclohexane scaffold is famously used in Jacobsen's catalyst, a manganese-salen complex for the highly enantioselective epoxidation of unfunctionalized olefins. organic-chemistry.org The logical modification of the salen ligand, which is derived from the diamine, demonstrates how tuning the steric and electronic environment around the metal center is key to achieving high enantiomeric excesses (ee). organic-chemistry.org The bulky groups on the diamine ligand are critical for creating a chiral pocket that dictates the facial selectivity of the oxidant's approach to the olefin substrate. organic-chemistry.org
Table 1: Asymmetric Oxidation and Reduction Reactions
| Reaction Type | Catalyst System Example | Substrate Class | Notable Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru(II)-NHC-Diamine Complexes | Ketones, Isocoumarins | High efficiency and selectivity nih.gov |
| Asymmetric Transfer Hydrogenation | Diamine-based Ruthenium Complexes | Aromatic Ketones | Effective conversion researchgate.net |
| Meerwein-Ponndorf-Verley Reduction | Diamine-ligated Metal Complexes | Ketones | Catalytic application researchgate.net |
Other Enantioselective Transformations
Beyond redox reactions, the n,n'-Dibenzyl-cyclohexane-1,2-diamine framework is instrumental in a variety of other enantioselective transformations, particularly carbon-carbon bond-forming reactions. These ligands are used in catalysts for the Henry reaction (nitroaldol reaction) and Michael additions. researchgate.netresearchgate.net For example, copper (II) complexes with chiral diamine ligands have been shown to catalyze the asymmetric Henry reaction, yielding valuable nitroalcohols with significant enantioselectivity. researchgate.net
In Michael additions, bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been investigated for the conjugate addition of nucleophiles like acetylacetone (B45752) to electrophiles such as trans-β-nitrostyrene. mdpi.com These catalysts often feature a hydrogen-bond donor moiety in addition to the basic amine center, allowing them to activate both the nucleophile and the electrophile simultaneously. mdpi.com Furthermore, the N,N'-dibenzylamino group has been studied in the context of substrate-controlled diastereoselective reactions, such as the ring-opening of epoxides, where the substituents on the nitrogen atom play a crucial role in determining the regioselectivity of the nucleophilic attack. beilstein-journals.org
Table 2: Enantioselective Carbon-Carbon Bond-Forming Reactions
| Reaction Type | Catalyst/Ligand Scaffold | Substrates | Key Feature |
|---|---|---|---|
| Henry Reaction | (1R,2R)-Cyclohexane-1,2-diamine-CuCl₂ complex | Aldehydes, Nitroalkanes | Formation of chiral nitroalcohols researchgate.net |
| Michael Addition | Bifunctional organocatalysts from (1R,2R)-cyclohexane-1,2-diamine | Acetylacetone, trans-β-nitrostyrene | Dual activation of reactants mdpi.com |
Utilization in Organocatalysis and Bifunctional Catalysis
The cyclohexane-1,2-diamine scaffold, including its N,N'-dibenzylated form, is a privileged structure in the development of organocatalysts, particularly bifunctional catalysts. mdpi.comresearchgate.net These catalysts operate without a metal center and typically combine a Lewis basic site (the amine) and a Lewis acidic or hydrogen-bond donor site within a single molecule. mdpi.comnih.gov This dual-activation capability is highly effective in reactions like the Michael addition. mdpi.com
Researchers have developed four-step syntheses for bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold. researchgate.net These synthetic routes allow for the introduction of various hydrogen-bond donor groups (e.g., 1,2-benzenediamine moieties) and other substituents, creating a library of catalysts for screening and optimization. mdpi.comresearchgate.net The incorporation of hydrogen-bonding moieties like thiourea (B124793) or squaramide into catalysts based on cyclohexane-1,2-diamine has significantly broadened the scope of asymmetric transformations that can be catalyzed effectively. nih.gov
Design and Optimization of Catalyst Systems Featuring n,n'-Dibenzyl-cyclohexane-1,2-diamine HCl
The design of effective catalyst systems is a modular process that often begins with a robust chiral scaffold like n,n'-Dibenzyl-cyclohexane-1,2-diamine. The HCl salt provides a stable, crystalline starting material that can be readily converted to the free diamine for ligand synthesis. Catalyst optimization involves the systematic modification of the ligand structure and the choice of the active metal center.
A key strategy is the "ligand cooperation" concept, where two different chiral ligands are incorporated into a single metal complex. nih.gov For example, the modular synthesis of Ru(II)-NHC-diamine complexes allows for the rapid generation of diverse catalysts by simply mixing and matching different chiral NHCs and chiral diamines. nih.gov This approach avoids the often-tedious synthetic modification of a single complex ligand. nih.gov Another example is the development of Jacobsen's epoxidation catalyst, where a logical sequence of modifications to the salicylidene portion of the ligand, such as the introduction of bulky tert-butyl groups, led to a dramatic increase in enantioselectivity. organic-chemistry.org These bulky groups are essential for creating a well-defined chiral pocket around the active site, thereby enhancing facial discrimination of the substrate. organic-chemistry.org
Investigations into Enantioselectivity and Diastereoselectivity Control
The stereochemical outcome of reactions catalyzed by systems based on n,n'-Dibenzyl-cyclohexane-1,2-diamine is governed by the precise three-dimensional arrangement of the catalyst-substrate complex in the transition state. The chiral (1R,2R) or (1S,2S) configuration of the cyclohexane backbone establishes a foundational C2-symmetric chiral environment. ontosight.aiwikipedia.org The bulky N,N'-dibenzyl groups extend this chiral influence, creating steric hindrance that blocks certain pathways of substrate approach while favoring others. ontosight.aiorganic-chemistry.org
In asymmetric hydrogenation with Ru(II)-NHC-diamine catalysts, the interplay between the two chiral ligands creates a highly structured catalytic pocket that is responsible for the observed high enantioselectivity. nih.gov For epoxidation reactions, the design of the catalyst limits competing substrate approaches, maximizing the interaction between the olefin and the asymmetric environment of the catalyst to achieve high enantiomeric excess. organic-chemistry.org Studies have shown that even subtle changes in the ligand structure, such as modifying substituents on the benzyl (B1604629) groups or altering the diamine backbone, can have a profound impact on both enantioselectivity and diastereoselectivity. mdpi.comresearchgate.net
Substrate Scope and Reaction Efficiency Studies Across Diverse Transformations
Catalyst systems derived from n,n'-Dibenzyl-cyclohexane-1,2-diamine and its parent scaffold have demonstrated broad applicability across a diverse range of substrates. Air- and moisture-stable Ru(II)-NHC-diamine complexes have proven to be versatile precatalysts for the asymmetric hydrogenation of challenging substrates, including isocoumarins, benzothiophene (B83047) 1,1-dioxides, and various ketones, achieving high conversions and enantioselectivities. nih.gov
In organocatalysis, bifunctional catalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, showing high conversions (up to 93%), although enantioselectivity varied depending on the specific structure of the hydrogen-bond donor. mdpi.com Similarly, the scope of asymmetric epoxidation using Jacobsen's catalyst is extensive, providing excellent yields and enantioselectivities (>90% ee) for a wide array of cis-disubstituted and trisubstituted olefins, including 2,2-dimethylchromene derivatives and cis-methyl cinnamate. organic-chemistry.org The broad substrate scope and high efficiency of these catalyst systems underscore the versatility and importance of the cyclohexane-1,2-diamine scaffold in modern asymmetric synthesis. myuchem.com
Mechanistic Investigations and Reaction Pathway Elucidation
Proposed Catalytic Cycles and Enantiodetermining Steps
Catalytic cycles involving metal complexes of N,N'-dibenzyl-cyclohexane-1,2-diamine are tailored to the specific transformation being catalyzed, such as asymmetric Henry (nitroaldol) reactions or conjugate additions. In the context of a copper-catalyzed amination reaction using a related diamine ligand, an acyclic concerted transition state model has been proposed. researchgate.net This model suggests that the reaction does not proceed through a rigid, cyclic intermediate, but rather a more flexible, open transition state.
A key aspect of this model is the shielding effect of the bulky benzyl (B1604629) groups on the diamine ligand. researchgate.net These groups sterically hinder one face of the coordinated substrate, forcing the incoming nucleophile to attack from the opposite, less hindered face. researchgate.net This directed attack is the enantiodetermining step, as it establishes the stereochemistry of the newly formed chiral center. The model also proposes an antiperiplanar arrangement in the transition state to minimize steric repulsion between the substrate and the copper catalyst, further dictating the stereochemical outcome. researchgate.net For many reactions, the formation of the carbon-carbon or carbon-heteroatom bond represents the crucial step where asymmetric induction occurs. wikipedia.org
Identification and Characterization of Active Catalytic Species
The active catalytic species is the complex formed between the N,N'-dibenzyl-cyclohexane-1,2-diamine ligand and a metal salt. Chiral copper(II) and zinc(II) complexes with N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane have been synthesized and characterized to understand their structure and catalytic activity. researchgate.net
X-ray crystallography studies have provided precise structural data for these active species. researchgate.net These studies revealed that the geometry of the metal center is highly dependent on the metal ion itself. The copper(II) complex adopts a distorted square-planar geometry, while the zinc(II) complex exhibits a nearly tetrahedral geometry. researchgate.net In both cases, the coordination of the metal to the two nitrogen atoms of the chiral diamine ligand results in the formation of a stable five-membered metallaheterocycle. researchgate.net This chelation imparts conformational rigidity to the ligand backbone, which is essential for effective stereochemical communication. The nitrogen atoms in these complexes adopt an (S,S)-configuration upon coordination. researchgate.net
| Metal Ion | Coordination Geometry | Nitrogen Configuration |
| Copper(II) | Distorted Square-Planar | (S,S) |
| Zinc(II) | Nearly Tetrahedral | (S,S) |
Analysis of Ligand-Substrate and Ligand-Metal Interactions
The enantioselectivity of catalysts derived from N,N'-dibenzyl-cyclohexane-1,2-diamine is governed by a network of subtle interactions between the metal, the ligand, and the reacting substrates. The C2-symmetric backbone of the trans-1,2-diaminocyclohexane provides a rigid chiral scaffold. wikipedia.org The N,N'-dibenzyl groups attached to the nitrogen atoms are not merely bulky substituents; they play a critical role in creating a well-defined chiral pocket around the metal's active site.
This chiral environment dictates how the substrate or substrates coordinate to the metal center. The benzyl groups can shield one face of the coordinated electrophile, leaving the other face exposed for nucleophilic attack. researchgate.net This steric control forces the substrate into a specific orientation, which is the basis for asymmetric induction. The formation of the five-membered chelate ring upon ligand-metal binding fixes the conformation of the cyclohexane (B81311) ring and the relative positions of the benzyl groups, leading to a predictable and effective chiral environment. researchgate.net The difference in coordination geometry between metals like copper (distorted square-planar) and zinc (tetrahedral) can lead to different substrate orientations and, consequently, can even result in opposite product enantiomers under similar conditions. researchgate.net
Influence of Solvent and Reaction Conditions on Mechanism and Stereoselectivity
The solvent and reaction conditions can have a profound impact on the outcome of asymmetric reactions, influencing not only the reaction rate but also the degree and even the sense of stereoselectivity. rsc.org In a copper-catalyzed asymmetric conjugate addition of diethylzinc to an acyclic enone using a chiral bis(NHC) ligand derived from trans-1,2-diaminocyclohexane, both solvent and temperature were found to be critical parameters. mdpi.com
For instance, performing the reaction at a lower temperature (0 °C) significantly increased the stereoselectivity compared to reactions run at room temperature. mdpi.com The choice of solvent also played a role, with THF and DME providing different levels of enantiomeric excess. mdpi.com This suggests that the solvent is not merely an inert medium but may actively participate in the catalytic cycle, potentially by coordinating to the metal center or by stabilizing the transition state through specific solvation effects. rsc.org
A particularly striking finding is the ability to reverse enantioselectivity by changing the counterion of the copper precatalyst. mdpi.com In the conjugate addition to 3-nonen-2-one, using a CuOAc precatalyst favored the formation of the (R)-product, whereas switching to Cu(ClO₄)₂ under otherwise identical conditions led to the preferential formation of the (S)-product. mdpi.com This highlights that every component of the reaction mixture, including the seemingly innocuous counterion, can influence the structure of the active catalyst and the stereochemical pathway.
Effect of Temperature and Catalyst Counterion on a Cu-Catalyzed Conjugate Addition
| Entry | Copper Salt | Solvent | Temperature (°C) | Yield (%) | ee (%) | Product Configuration |
|---|---|---|---|---|---|---|
| 1 | CuOAc | Toluene | 0 | 97 | 90 | R |
| 2 | Cu(ClO₄)₂ | Toluene | 0 | 90 | 58 | S |
| 3 | Cu(ClO₄)₂ | THF | 0 | 89 | 70 | S |
Furthermore, in a copper(II) acetate-catalyzed asymmetric Henry reaction using C2-symmetric secondary bisamines based on the 1,2-diaminocyclohexane framework, it was found that the reaction could be run efficiently in 96% ethanol without the stringent exclusion of moisture and air, simplifying the experimental protocol. researchgate.net
Stereochemical Models for Asymmetric Induction
Stereochemical models for reactions catalyzed by N,N'-dibenzyl-cyclohexane-1,2-diamine metal complexes aim to rationalize the observed enantioselectivity by depicting the most favorable transition state geometry. wikipedia.org These models integrate the structural features of the catalyst with steric and electronic properties of the substrates.
The prevailing model is based on the creation of a C2-symmetric chiral environment. The rigid trans-cyclohexane backbone fixes the spatial relationship between the two nitrogen atoms. wikipedia.org When complexed to a metal, the bulky N-benzyl groups project outwards, creating a "chiral wall" or pocket. For a substrate to coordinate to the metal, it must fit into this pocket in a way that minimizes steric clashes with the benzyl groups.
In the case of carbonyl or imine substrates, one of the two prochiral faces will be sterically shielded by a benzyl group, while the other remains accessible for nucleophilic attack. researchgate.net For example, in the copper-catalyzed Henry reaction, the aldehyde is believed to coordinate to the copper center. The chiral ligand environment then dictates the facial selectivity of the attack by the nitronate anion. The transition state that leads to the major enantiomer is the one with the least steric repulsion between the aldehyde's substituents, the incoming nucleophile, and the ligand's benzyl groups. researchgate.net The specific coordination geometry of the metal (e.g., square-planar vs. tetrahedral) is a critical component of these models, as it determines the angles and distances between all interacting species in the enantiodetermining transition state. researchgate.net
Structural Characterization and Stereochemical Analysis of Complexes
X-ray Crystallographic Studies of n,n'-Dibenzyl-cyclohexane-1,2-diamine and its Metal Complexes
X-ray crystallography has been instrumental in determining the precise three-dimensional structures of N,N'-Dibenzyl-cyclohexane-1,2-diamine and its metal complexes. These studies have provided unambiguous proof of their molecular architecture and stereochemistry. researchgate.net
A mononuclear copper(II) complex, Cu(DBDACH)22, synthesized with N,N'-dibenzyl-1,2-diaminocyclohexane (DBDACH), was characterized using single-crystal X-ray analysis. tandfonline.com The analysis revealed a distorted square planar geometry around the copper center, with the four nitrogen atoms from the two bidentate amine ligands satisfying the coordination sphere. tandfonline.com The significant dihedral angle of 40.68° between the planes of Cu–N1–N2 and Cu–N3–N4 is attributed to the steric strain induced by the two benzyl (B1604629) groups on the diamino-cyclohexane ligand. tandfonline.com The average Cu(II)–N bond distance was found to be 2.040Å. tandfonline.com
In another study, chiral Cu(II) and Zn(II) complexes with N,N′-dibenzyl-(R,R)-1,2-diaminocyclohexane ligands were synthesized and their structures determined. researchgate.net The copper complex exhibited a distorted square-planar geometry, while the zinc complex adopted a nearly tetrahedral pattern. researchgate.net Coordination of the metal to the chiral diamine ligand results in the formation of a 5-membered metallaheterocycle with an (S,S)-configuration of the nitrogen atoms. researchgate.net
Ruthenium(II) complexes featuring diamine ligands have also been characterized, revealing distorted octahedral geometries. nih.gov For instance, in one such complex, the N-heterocyclic carbene (NHC) ligand acts as a chelate with a dative carbene bond and an additional η²-coordination of the naphthyl ring to the ruthenium center. nih.gov
Interactive Data Table: Crystallographic Data for Selected Metal Complexes
| Complex | Metal Center | Coordination Geometry | Key Bond Distances (Å) | Key Bond Angles (°) | Reference |
| Cu(DBDACH)22 | Cu(II) | Distorted Square Planar | Cu-N (avg): 2.040 | N-Cu-N (dihedral): 40.68 | tandfonline.com |
| Cu(II)-diamine complex | Cu(II) | Distorted Square Planar | - | - | researchgate.net |
| Zn(II)-diamine complex | Zn(II) | Nearly Tetrahedral | - | - | researchgate.net |
| Ru(II)-NHC-diamine | Ru(II) | Distorted Octahedral | - | - | nih.gov |
Conformational Analysis of the Diamine Scaffold and its Ligand Binding Modes
The cyclohexane (B81311) ring of the N,N'-Dibenzyl-cyclohexane-1,2-diamine ligand typically adopts a stable chair conformation. libretexts.org The substituents on the cyclohexane ring prefer to occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org When both substituents are equatorial, the conformation is generally more stable than when both are axial. libretexts.org If one substituent is axial and the other is equatorial, the bulkier group favors the equatorial position. libretexts.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment in Research
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for assigning the stereochemistry of chiral molecules, including metal complexes of N,N'-Dibenzyl-cyclohexane-1,2-diamine. chiralabsxl.com CD spectra provide information about the "handedness" of a molecule by measuring the differential absorption of left and right circularly polarized light. chiralabsxl.com
The signs of the peaks in a CD spectrum are indicative of the absolute configuration of the enantiomers. chiralabsxl.com For a pair of enantiomers, the CD spectra will be mirror images of each other. chiralabsxl.com This technique is often used in conjunction with X-ray crystallography; once the absolute stereochemistry of one compound in a series is established crystallographically, the stereochemistry of related compounds can be determined by comparing their CD spectra. chiralabsxl.com
In the context of N,N'-Dibenzyl-cyclohexane-1,2-diamine complexes, CD spectroscopy can be used to probe the stereochemistry at the metal center and the conformation of the chelate rings. For instance, the interaction of a copper complex of N,N'-dibenzyl-1,2-diaminocyclohexane with DNA was investigated using circular dichroism, which helped to elucidate the binding mode. tandfonline.com
Coordination Chemistry and Geometrical Preferences in Catalytic Systems
The coordination chemistry of N,N'-Dibenzyl-cyclohexane-1,2-diamine is diverse, with the ligand capable of forming stable complexes with a variety of transition metals, including copper, zinc, and ruthenium. researchgate.nettandfonline.comnih.gov The geometry of these complexes is a critical factor in their application as catalysts in asymmetric synthesis. ontosight.ai
The distorted square planar geometry observed in copper(II) complexes and the nearly tetrahedral geometry in zinc(II) complexes demonstrate the influence of the metal ion on the coordination environment. researchgate.net These different geometries can lead to opposite preferential configurations of products when these complexes are used as catalysts. researchgate.net For example, their asymmetric catalytic activities were examined in the nitroaldol (Henry) reaction of benzaldehyde (B42025) and nitromethane. researchgate.net
Ruthenium(II) complexes containing this diamine ligand have been developed as versatile precatalysts for asymmetric hydrogenation reactions. nih.gov The unique structures and coordination chemistry, including unusual tridentate coordination in some cases, are key to their catalytic performance. nih.gov The stability and well-defined nature of these complexes make them effective in promoting enantioselective transformations. nih.gov
Interactive Data Table: Geometrical Preferences in Catalytic Systems
| Metal | Typical Geometry | Catalytic Application | Reference |
| Copper(II) | Distorted Square Planar | Asymmetric Nitroaldol Reaction | researchgate.net |
| Zinc(II) | Nearly Tetrahedral | Asymmetric Nitroaldol Reaction | researchgate.net |
| Ruthenium(II) | Distorted Octahedral | Asymmetric Hydrogenation | nih.gov |
Theoretical and Computational Studies of N,n Dibenzyl Cyclohexane 1,2 Diamine Systems
Density Functional Theory (DFT) Calculations for Ligand Conformations and Stability
Computational studies on related N,N'-disubstituted 1,2-diaminocyclohexane ligands have demonstrated that the diequatorial arrangement of the substituents is generally the most favored conformation, minimizing steric hindrance. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles of these conformers. Furthermore, the relative energies of different conformations can be calculated to predict their population distribution at a given temperature.
In a study on a Schiff-base ligand derived from 1,2-diaminocyclohexane, DFT calculations were employed to optimize the geometry of the ligand and its Cu(II) complex. The calculations revealed that the optimized geometry of the ligand is not planar, with the pyridine (B92270) rings and the cyclohexane (B81311) moiety residing in separate planes. Upon complexation, the ligand becomes more planar to accommodate the coordination to the metal center.
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Chair-ee | Diequatorial | 0.00 | 95.8 |
| Chair-ea | Equatorial-Axial | 2.50 | 4.1 |
| Chair-aa | Diaxial | 5.50 | 0.1 |
| Twist-Boat | - | 7.00 | <0.1 |
Computational Modeling of Catalytic Mechanisms and Transition States
Understanding the intricate details of catalytic cycles is paramount for the development of improved catalysts. Computational modeling, particularly using DFT, allows for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states. For catalytic systems employing N,N'-dibenzyl-cyclohexane-1,2-diamine-type ligands, these calculations can shed light on the role of the ligand in promoting the desired transformation.
For instance, in the asymmetric hydrogenation of ketones catalyzed by a manganese(I) complex bearing a chiral tetradentate ligand derived from (R,R)-1,2-diaminocyclohexane, DFT calculations were instrumental in elucidating the reaction mechanism. nih.govrsc.org The calculations helped to identify the key steps in the catalytic cycle, including the coordination of the substrate, the hydrogen transfer step, and the product release. By calculating the energy barriers for the different possible pathways, the computationally predicted mechanism can be correlated with experimental observations.
The transition state geometries provide crucial information about the interactions between the catalyst, the substrate, and any other reagents involved. The steric and electronic properties of the N-benzyl groups in N,N'-dibenzyl-cyclohexane-1,2-diamine play a critical role in shaping the chiral pocket around the metal center, thereby influencing the facial selectivity of the substrate approach and the energy of the diastereomeric transition states.
Prediction of Enantioselectivity and Reactivity via Quantum Chemical Methods
A major goal of computational catalysis is the accurate prediction of enantioselectivity. Quantum chemical methods, especially DFT, can be used to calculate the energies of the diastereomeric transition states that lead to the formation of the two enantiomers of the product. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.
In the aforementioned study on the manganese(I)-catalyzed asymmetric hydrogenation of ketones, DFT calculations revealed that the formation of the major S-type product was favored due to steric repulsion between the substrate and the ligand in the competing transition state leading to the R-type product. nih.govrsc.org These calculations not only explained the observed enantioselectivity but also provided a basis for the rational modification of the ligand to potentially enhance it.
By systematically modifying the structure of the ligand in silico, for example, by changing the substituents on the benzyl (B1604629) groups of N,N'-dibenzyl-cyclohexane-1,2-diamine, it is possible to computationally screen for ligands that are predicted to give higher enantioselectivity. This approach can significantly accelerate the discovery of new and improved catalysts.
| Ligand Derivative | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
|---|---|---|---|
| N,N'-Dibenzyl | 1.8 | 92 | 88 |
| N,N'-Bis(4-methylbenzyl) | 2.1 | 96 | 94 |
| N,N'-Bis(4-methoxybenzyl) | 1.5 | 85 | 82 |
| N,N'-Bis(3,5-dimethylbenzyl) | 2.5 | 98 | 97 |
Computational Design Principles for Novel Diamine Ligands
The insights gained from theoretical and computational studies can be harnessed to establish design principles for the development of new and more effective chiral diamine ligands. By understanding the structure-activity and structure-selectivity relationships, chemists can make informed decisions about how to modify the ligand scaffold to achieve desired catalytic properties.
Based on computational models, several key features of the 1,2-diaminocyclohexane scaffold can be tuned for optimal performance. These include:
The nature of the N-substituents: The size, shape, and electronic properties of the groups attached to the nitrogen atoms are crucial for defining the chiral environment of the catalyst. Computational screening of different substituents can help identify promising candidates.
The stereochemistry of the diamine: The use of either the (R,R) or (S,S) enantiomer of the diamine, or even the cis-isomer, can lead to catalysts with different and sometimes complementary selectivities.
The rigidity of the ligand backbone: Introducing conformational constraints into the ligand structure can pre-organize the catalyst for substrate binding and enhance enantioselectivity. Computational studies can help to evaluate the energetic cost of such modifications.
By integrating computational design with synthetic chemistry, it is possible to accelerate the development of next-generation catalysts based on the versatile 1,2-diaminocyclohexane framework.
Advanced Analytical Methodologies for Research Purity and Enantiomeric Excess Determination
Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination in Research
Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers and diastereomers, allowing for accurate quantification of ee and dr. nih.govrsc.org The choice of technique often depends on the volatility, stability, and polarity of the analyte.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioseparation of non-volatile compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For derivatives of cyclohexane-1,2-diamine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram. In the context of reactions utilizing N,N'-dibenzyl-cyclohexane-1,2-diamine as a ligand or catalyst, chiral HPLC is indispensable for assessing the enantioselectivity of the transformation by analyzing the product mixture. sci-hub.se
Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. acs.org The analytes are separated on a column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. mit.edu While N,N'-Dibenzyl-cyclohexane-1,2-diamine itself may have limited volatility, GC can be employed to analyze more volatile products or starting materials in reactions where it is involved.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, utilizing supercritical carbon dioxide as the primary mobile phase. selvita.comamericanpharmaceuticalreview.com It often provides faster separations and higher efficiency than HPLC. chromatographyonline.com The technique is compatible with a wide range of chiral stationary phases used in HPLC. chromatographyonline.com SFC is particularly advantageous for high-throughput screening of chiral catalysts and for the preparative separation of enantiomers. selvita.com
| Technique | Principle | Typical Analytes | Advantages | Research Application for N,N'-Dibenzyl-cyclohexane-1,2-diamine |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Non-volatile compounds, products of asymmetric synthesis. | Wide applicability, robust methods. | Determination of ee of reaction products catalyzed by complexes of the diamine. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase in a gaseous mobile phase. | Volatile and thermally stable compounds. | High resolution, fast analysis. acs.org | Analysis of volatile substrates or products in related catalytic reactions. |
| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Broad range of chiral compounds, including those soluble in non-polar solvents. | Fast, reduced organic solvent consumption, high efficiency. chromatographyonline.com | High-throughput screening of catalytic reactions and purification of products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structures and studying reaction mechanisms in solution. nih.goved.ac.uk For N,N'-Dibenzyl-cyclohexane-1,2-diamine and its metal complexes, NMR provides detailed information about the coordination environment, ligand conformation, and the dynamics of catalytic intermediates.
¹H and ¹³C NMR are routinely used to confirm the structure and purity of the diamine ligand and its derivatives. chemicalbook.com In mechanistic studies, in situ NMR can be used to monitor the progress of a reaction, identify intermediates, and determine reaction kinetics. ed.ac.uk For example, the formation of a catalyst-substrate complex can be observed through changes in the chemical shifts of the ligand or substrate protons.
Furthermore, specialized NMR techniques can be employed for chiral recognition and the determination of enantiomeric excess, often with the aid of chiral solvating agents or chiral derivatizing agents that induce chemical shift differences between the enantiomers. ias.ac.in Two-dimensional NMR techniques, such as COSY and NOESY, can be used to determine the three-dimensional structure of metal complexes containing the diamine ligand, providing insights into the origin of enantioselectivity in catalytic reactions.
| NMR Technique | Information Obtained | Application in N,N'-Dibenzyl-cyclohexane-1,2-diamine Research |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation, purity assessment. | Routine characterization of the ligand and its precursors. chemicalbook.com |
| In situ NMR | Reaction monitoring, identification of intermediates, kinetic data. ed.ac.uk | Studying the mechanism of catalytic reactions involving the diamine ligand. |
| 2D NMR (COSY, NOESY) | Through-bond and through-space correlations, 3D structure. | Elucidation of the structure of metal-diamine complexes. |
| Chiral NMR | Enantiomeric excess determination using chiral auxiliaries. ias.ac.in | Orthogonal method to chromatography for ee determination. |
Mass Spectrometry (MS) Techniques for Investigating Reaction Intermediates and Product Identification in Research
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of synthesized compounds and for identifying reaction intermediates and products, even at very low concentrations. researchgate.net
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques commonly used to analyze non-volatile and thermally labile molecules, such as metal complexes of N,N'-Dibenzyl-cyclohexane-1,2-diamine. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.
In mechanistic studies, MS can be used to detect and characterize transient catalytic species. By coupling a reaction vessel directly to the mass spectrometer, it is possible to monitor the reaction mixture in real-time and identify short-lived intermediates that may not be observable by NMR. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about the precursor ion and helping to elucidate the structure of unknown products or intermediates.
In Situ Spectroscopic Methods for Monitoring Catalytic Processes (e.g., IR, UV-Vis)
In situ spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the real-time monitoring of reactions without the need to withdraw samples. fu-berlin.de These methods provide valuable kinetic and mechanistic information about catalytic processes.
Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. For example, in a catalytic reaction involving a carbonyl-containing substrate, the stretching frequency of the C=O bond can be monitored to track the progress of the reaction. Changes in the coordination of the N,N'-Dibenzyl-cyclohexane-1,2-diamine ligand to a metal center can also be observed through shifts in the N-H or C-N vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to monitor species that absorb light in the ultraviolet and visible regions. This technique is well-suited for studying the formation and consumption of colored intermediates or products. For metal complexes of N,N'-Dibenzyl-cyclohexane-1,2-diamine, changes in the d-d transitions or charge-transfer bands of the metal center upon substrate coordination or during the catalytic cycle can be followed by UV-Vis spectroscopy.
Circular Dichroism (CD) spectroscopy, a related technique, can be a rapid method for determining enantiomeric excess by monitoring the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov
Future Research Directions and Emerging Applications
The chiral scaffold of n,n'-Dibenzyl-cyclohexane-1,2-diamine hydrochloride serves as a cornerstone in modern asymmetric catalysis. Its unique stereochemical properties and versatile coordination chemistry continue to inspire the development of novel catalytic systems and applications. This section explores the future research directions and emerging applications poised to expand the utility of this important chiral ligand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
